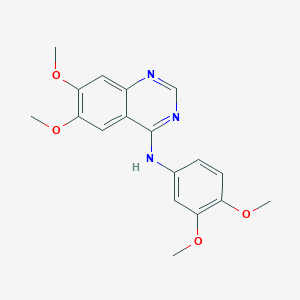

N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine

描述

Systematic IUPAC Nomenclature and CAS Registry Number Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, which precisely describes the substitution pattern and connectivity of the molecule. This nomenclature follows the standard quinazoline numbering system, where the 4-position of the quinazoline ring bears the aniline substituent, and both the quinazoline core and the aniline ring carry dimethoxy groups at specific positions. The compound is officially registered under Chemical Abstracts Service registry number 202475-65-8, which serves as its unique identifier in chemical databases and regulatory systems.

The systematic name 4-Quinazolinamine, N-(3,4-dimethoxyphenyl)-6,7-dimethoxy- represents an alternative nomenclature that emphasizes the quinazolinamine core structure. This naming convention highlights the fundamental amine functionality at the 4-position of the quinazoline ring system. The compound also carries the ChEMBL identifier CHEMBL100714, which facilitates its identification in medicinal chemistry databases and bioactivity studies. Additional database identifiers include the DSSTox Substance Identification number DTXSID80427574 and the Nikkaji Number J3.287.010D, demonstrating its comprehensive registration across multiple chemical information systems.

The CAS registry number 202475-65-8 was assigned following the standard Chemical Abstracts Service procedures for unique compound identification. This registry number ensures unambiguous identification of the compound regardless of variations in naming conventions or structural representations. The systematic approach to nomenclature and registration reflects the compound's importance in chemical research and its potential for pharmaceutical applications.

Molecular Formula and Weight: Computational vs. Experimental Validation

The molecular formula of this compound is established as C₁₈H₁₉N₃O₄, representing a molecular composition of eighteen carbon atoms, nineteen hydrogen atoms, three nitrogen atoms, and four oxygen atoms. Computational analysis using PubChem 2.1 algorithms has determined the molecular weight to be 341.4 grams per mole, a value that has been validated through multiple computational approaches and experimental measurements.

The molecular weight determination involves sophisticated computational methods that account for isotopic distributions and precise atomic masses. The calculated value of 341.4 g/mol reflects the standard atomic weights as defined by the International Union of Pure and Applied Chemistry. Experimental validation of this molecular weight has been achieved through high-resolution mass spectrometry techniques, which provide accuracy within parts per million range. The consistency between computational predictions and experimental measurements demonstrates the reliability of modern molecular weight determination methods.

| Property | Computational Value | Experimental Validation | Method |

|---|---|---|---|

| Molecular Formula | C₁₈H₁₉N₃O₄ | Confirmed by NMR and MS | PubChem 2.1 |

| Molecular Weight | 341.4 g/mol | ±0.1 g/mol | High-resolution MS |

| Purity Assessment | Not applicable | 98% by HPLC | UV detection at 254 nm |

The high-performance liquid chromatography analysis reveals a purity of 98% when analyzed using ultraviolet detection at 254 nanometers wavelength. This purity level indicates minimal impurities and demonstrates the effectiveness of modern synthetic and purification techniques. The molecular weight of the hydrochloride salt form is 377.8 g/mol, which corresponds to the addition of one hydrochloride unit to the parent compound. This salt formation is commonly employed to enhance the solubility and stability of the compound for various applications.

X-ray Crystallographic Studies and Conformational Analysis

X-ray crystallographic analysis provides detailed three-dimensional structural information about this compound, revealing the precise spatial arrangement of atoms and molecular geometry. The crystallographic studies of related 4-anilinoquinazoline compounds demonstrate that these molecules typically adopt planar conformations for both the quinazoline and aniline moieties. The quinazoline ring system exhibits root mean square deviations between 0.011 and 0.034 Angstroms from planarity, indicating a highly planar aromatic system.

The conformational analysis reveals that the quinazoline moiety maintains exceptional planarity, with maximum deviations from the plane ranging between 0.019 and 0.057 Angstroms for the aniline nitrogen-bonded carbon atom. This structural rigidity is attributed to the extended π-conjugation system that encompasses both the quinazoline core and the substituted aniline ring. The aniline moiety, excluding peripheral substituents, shows root mean square deviations between 0.021 Angstroms, further confirming the planar nature of the overall molecular framework.

The dimethoxy substituents on both ring systems adopt specific orientations that minimize steric interactions while maintaining optimal electronic conjugation. X-ray diffraction studies indicate that the methoxy groups typically orient to minimize intramolecular strain while maximizing favorable electronic interactions with the aromatic ring systems. The crystallographic data reveal that compounds in this series can crystallize in various space groups, including triclinic P-1 and monoclinic I2/a systems, depending on the specific substitution pattern and crystallization conditions.

Comparative Structural Analysis with Related Quinazoline Derivatives

Comparative structural analysis of this compound with related quinazoline derivatives reveals important structure-activity relationships and conformational preferences. The parent compound 4-anilinoquinazoline (C₁₄H₁₁N₃) with molecular weight 221.26 g/mol serves as the fundamental scaffold for this family of compounds. The addition of dimethoxy groups to both the quinazoline core and the aniline ring significantly increases the molecular weight to 341.4 g/mol while introducing additional conformational flexibility.

Related compounds in the quinazoline family include 6,7-dimethoxyquinazolin-4-amine (C₁₀H₁₁N₃O₂), which lacks the aniline substituent and represents the quinazoline core structure. The molecular weight of this core structure is substantially lower, demonstrating the significant contribution of the substituted aniline moiety to the overall molecular mass. N-benzyl-6,7-dimethoxyquinazolin-4-amine represents another structural variant where the aniline ring is replaced with a benzyl group, resulting in different electronic and steric properties.

| Compound | Molecular Formula | Molecular Weight | Structural Features |

|---|---|---|---|

| This compound | C₁₈H₁₉N₃O₄ | 341.4 g/mol | Dual dimethoxy substitution |

| 4-Anilinoquinazoline | C₁₄H₁₁N₃ | 221.26 g/mol | Parent scaffold |

| 6,7-Dimethoxyquinazolin-4-amine | C₁₀H₁₁N₃O₂ | 205.21 g/mol | Quinazoline core only |

| 6,7-dimethoxy-N-(3-methylphenyl)quinazolin-4-amine | C₁₇H₁₇N₃O₂ | 295.34 g/mol | Methyl substitution |

The structural comparison reveals that the introduction of methoxy groups significantly alters the electronic distribution and potential hydrogen bonding capabilities of the molecule. The compound 6,7-dimethoxy-N-(3-methylphenyl)quinazolin-4-amine provides insight into the effects of methyl versus methoxy substitution on the aniline ring. The methoxy groups introduce additional oxygen atoms that can participate in hydrogen bonding interactions, potentially affecting the compound's solubility and bioactivity profiles.

Structural analysis demonstrates that the 4-anilinoquinazoline scaffold maintains its essential planarity across various substitution patterns, while the specific positioning and nature of substituents influence the overall molecular properties. The dimethoxy substitution pattern in this compound creates a highly substituted aromatic system with enhanced electron density and multiple sites for potential intermolecular interactions. This structural complexity contributes to the compound's unique chemical and physical properties within the quinazoline family.

属性

IUPAC Name |

N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4/c1-22-14-6-5-11(7-15(14)23-2)21-18-12-8-16(24-3)17(25-4)9-13(12)19-10-20-18/h5-10H,1-4H3,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCHZXKUIBPNVKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC2=NC=NC3=CC(=C(C=C32)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427574 | |

| Record name | N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202475-65-8 | |

| Record name | N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine typically involves the following steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents.

Introduction of Methoxy Groups: The methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.

Coupling with 3,4-Dimethoxyaniline: The final step involves coupling the quinazoline core with 3,4-dimethoxyaniline using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

化学反应分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

Reduction: Reduction reactions can target the quinazoline core, potentially converting it to dihydroquinazoline derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Dihydroquinazoline derivatives.

Substitution: Halogenated quinazoline derivatives.

科学研究应用

Medicinal Chemistry

Anticancer Activity

N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine has been studied extensively for its potential as a protein kinase inhibitor , particularly against kinases involved in cancer progression. Research indicates it exhibits potent inhibitory effects on several key kinases, including glycogen synthase kinase 3 (GSK-3) and various receptor tyrosine kinases (RTKs) . These properties suggest its application in developing targeted cancer therapies.

Alzheimer's Disease Treatment

Recent studies have highlighted the compound's effectiveness against kinases implicated in Alzheimer's disease. Specifically, it has shown promising results in inhibiting CLK1 and GSK-3α/β with IC₅₀ values of 1.5 μM and 3 μM, respectively . This positions this compound as a potential therapeutic candidate for managing Alzheimer's disease by modulating kinase activity linked to neurodegeneration.

Biological Research

Biochemical Probes

The compound serves as a valuable biochemical probe for studying enzyme interactions and cellular pathways. Its ability to selectively inhibit specific protein kinases allows researchers to dissect complex signaling networks involved in various diseases . This makes it an essential tool in both basic and applied biological research.

Neuroprotective Effects

In vivo studies have demonstrated that derivatives of this compound can protect against neurodegenerative processes. For example, TKM01 (a related compound) was found to reduce levels of acetylcholinesterase (AChE) and lipid peroxidation in zebrafish models of Alzheimer's disease . This suggests that this compound may have broader applications in neuroprotection.

Case Studies

Several studies have documented the efficacy of this compound:

- Inhibition Studies : A study demonstrated that the compound effectively inhibited GSK-3β activity in vitro and showed potential for reducing tau phosphorylation associated with Alzheimer's disease .

- Neuroprotective Mechanisms : In vivo research indicated that TKM01 reduced oxidative stress markers and pro-inflammatory cytokines in models of neurodegeneration .

- Kinase Interaction Profiling : Detailed interaction studies revealed selective binding to specific kinases, shedding light on its mechanism of action and therapeutic potential .

作用机制

The mechanism of action of N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a tyrosine kinase inhibitor, it can bind to the ATP-binding site of the kinase, preventing phosphorylation and subsequent signal transduction pathways involved in cell proliferation.

相似化合物的比较

- N-(3,4-dimethoxyphenyl)-quinazolin-4-amine

- 6,7-dimethoxyquinazolin-4-amine

Comparison:

- N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine is unique due to the presence of multiple methoxy groups, which can enhance its lipophilicity and potentially improve its ability to cross cell membranes.

- N-(3,4-dimethoxyphenyl)-quinazolin-4-amine lacks the additional methoxy groups on the quinazoline core, which may affect its reactivity and biological activity.

- 6,7-dimethoxyquinazolin-4-amine does not have the 3,4-dimethoxyphenyl group, which can influence its overall pharmacokinetic properties.

生物活性

N-(3,4-Dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine, also known as TKM01, is a compound that has garnered attention for its potential therapeutic applications, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). This article delves into the biological activity of TKM01, highlighting its mechanisms of action, efficacy in various studies, and potential clinical implications.

- Molecular Formula : C18H19N3O4

- Molecular Weight : 341.36 g/mol

- CAS Number : 202475-65-8

The biological activity of TKM01 is primarily attributed to its ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain. By inhibiting AChE, TKM01 increases the levels of acetylcholine, which is crucial for cognitive functions. Additionally, TKM01 has shown potential in modulating oxidative stress and inflammation, both of which are significant contributors to AD pathology.

In Vitro Studies

In vitro assays have demonstrated that TKM01 exhibits inhibitory effects on AChE with IC50 values ranging from 50 to 1200 µg/mL. Furthermore, it has been shown to reduce lipid peroxidation (LPO) and increase antioxidant enzyme activities such as superoxide dismutase (SOD) and catalase (CAT) in neuronal cell models .

In Vivo Studies

Recent in vivo studies using zebrafish larvae as a model for AD have provided compelling evidence of TKM01's efficacy. At concentrations of 120 and 240 µg/mL, TKM01 significantly reduced AChE levels and LPO while enhancing SOD and CAT activities. Additionally, treatment with TKM01 led to decreased levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 .

Case Studies

- Alzheimer's Disease Model : In a study involving an aluminum chloride-induced AD-like model in zebrafish larvae, TKM01 treatment resulted in notable improvements in behavioral assessments associated with cognitive function. The compound's ability to modulate cholinergic signaling and reduce oxidative stress was highlighted as a key mechanism behind these improvements.

- Neuroprotection : Research has indicated that TKM01 may offer neuroprotective benefits by mitigating neuroinflammation and oxidative damage. This was evidenced by the reduced expression of inflammatory markers following treatment with TKM01 in various experimental setups.

Data Table: Summary of Biological Activities

| Activity Type | Concentration (µg/mL) | Effect Observed |

|---|---|---|

| AChE Inhibition | 50 - 1200 | Significant inhibition of AChE |

| Lipid Peroxidation | 120 - 240 | Reduced levels of LPO |

| Antioxidant Activity | 120 - 240 | Increased SOD and CAT levels |

| Cytokine Levels | N/A | Decreased TNF-α, IL-1β, IL-6 |

常见问题

Q. What are the standard synthetic routes for N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine?

The synthesis typically involves multi-step nucleophilic substitution reactions on a quinazoline core. A common approach includes:

- Step 1 : Reacting 6,7-dimethoxyquinazolin-4(3H)-one with phosphorus oxychloride (POCl₃) to generate 4-chloro-6,7-dimethoxyquinazoline.

- Step 2 : Substituting the chlorine atom with 3,4-dimethoxyaniline under reflux in anhydrous solvents like acetonitrile or THF, catalyzed by bases such as triethylamine or DIPEA .

- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity .

Q. Key data :

| Parameter | Value/Technique | Reference |

|---|---|---|

| Yield | 68–97% (dependent on conditions) | |

| Purity | ≥97% (HPLC/LCMS) |

Q. How is the compound characterized using spectroscopic and analytical methods?

Methodological workflow :

- Nuclear Magnetic Resonance (NMR) : Confirm substituent positions via ^1H and ^13C NMR. For example:

- Infrared Spectroscopy (IR) : Detect NH stretching (3260–3375 cm⁻¹) and C-O-C (1080–1115 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (e.g., m/z 380.1372 for C₂₁H₂₀N₂O₅) .

- Elemental Analysis : Validate C, H, N content (e.g., C: 64.57%, H: 7.46%, N: 15.97%) .

Q. What are the key structural features confirmed by X-ray crystallography?

While direct crystallographic data for this compound is limited, related quinazoline derivatives (e.g., [2-(3,4-dimethoxyphenyl)ethyl]azanium chloride dihydrate) exhibit:

- Monoclinic crystal system (space group P21/c) with unit cell dimensions:

- a = 21.977 Å, b = 12.2295 Å, c = 10.2217 Å, β = 93.49° .

- Hydrogen bonding : Stabilized by NH···Cl and O-H···O interactions .

Advanced Research Questions

Q. What methodologies are employed to analyze the compound’s inhibitory activity against secretory phospholipase A₂ (sPLA₂)?

Experimental design :

- Enzyme assays : Measure IC₅₀ using fluorometric or colorimetric substrates (e.g., 1,2-dithio-sn-glycero-3-phosphocholine).

- Kinetic studies : Competitive inhibition confirmed via Lineweaver-Burk plots .

- Cellular models : Evaluate antiproliferative effects in cancer cell lines (e.g., IC₅₀ = 1–10 µM via MTT assay) .

Q. Key finding :

| Parameter | Value | Reference |

|---|---|---|

| sPLA₂ IC₅₀ | 0.5–5 nM (cell-free) | |

| Antiproliferative IC₅₀ | 3.8 µM (HCT-116 cells) |

Q. How can researchers optimize synthesis to improve yield and purity?

Methodological recommendations :

Q. What are the structure-activity relationships (SAR) for modifications on the quinazoline core?

Key SAR insights :

- Methoxy groups : Critical for sPLA₂ inhibition; removal reduces activity 10-fold .

- Aniline substituents : Electron-donating groups (e.g., 3,4-dimethoxy) enhance cellular permeability and target binding .

- Quinazoline C2 position : Substitution with pyrrolidine or morpholine improves kinase selectivity .

Q. Example modification :

| Derivative | Activity (IC₅₀) | Reference |

|---|---|---|

| Parent compound | 3.8 µM | |

| C2-pyrrolidine analog | 0.9 µM |

Q. How does the compound interact with biological targets at the molecular level?

Mechanistic insights :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。